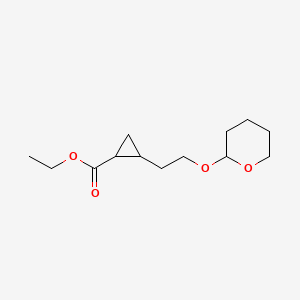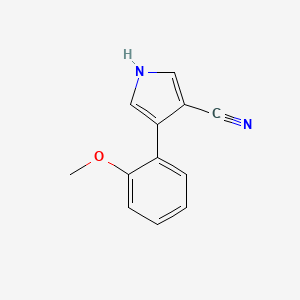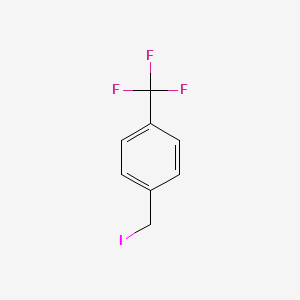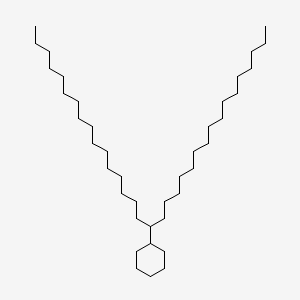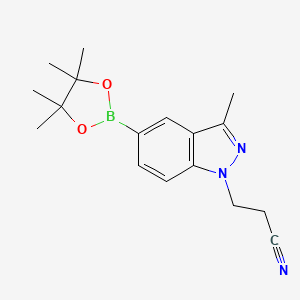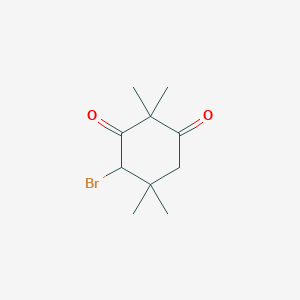
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione is an organic compound characterized by a bromine atom attached to a cyclohexanedione ring with four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione typically involves the bromination of 2,2,5,5-tetramethyl-1,3-cyclohexanedione. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the parent compound, 2,2,5,5-tetramethyl-1,3-cyclohexanedione.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Various substituted cyclohexanediones.
Oxidation: Ketones or carboxylic acids.
Reduction: 2,2,5,5-tetramethyl-1,3-cyclohexanedione.
Applications De Recherche Scientifique
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the cyclohexanedione ring can undergo nucleophilic attacks. These interactions can lead to the formation of covalent bonds with target molecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-1,3-cyclohexanedione: The parent compound without the bromine atom.
4-Chloro-2,2,5,5-tetramethyl-1,3-cyclohexanedione: A similar compound with a chlorine atom instead of bromine.
4-Iodo-2,2,5,5-tetramethyl-1,3-cyclohexanedione: A similar compound with an iodine atom instead of bromine.
Uniqueness
4-Bromo-2,2,5,5-tetramethyl-1,3-cyclohexanedione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs
Propriétés
Numéro CAS |
42221-72-7 |
|---|---|
Formule moléculaire |
C10H15BrO2 |
Poids moléculaire |
247.13 g/mol |
Nom IUPAC |
4-bromo-2,2,5,5-tetramethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H15BrO2/c1-9(2)5-6(12)10(3,4)8(13)7(9)11/h7H,5H2,1-4H3 |
Clé InChI |
ICEXMQFWIVFTFI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(C(=O)C1Br)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



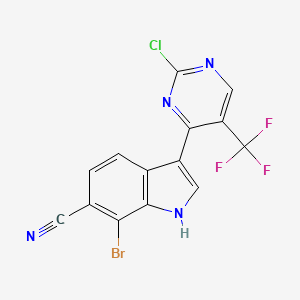
![[1,1'-Biphenyl]-4-ol, 4'-propoxy-](/img/structure/B13979989.png)
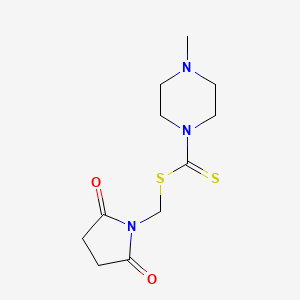
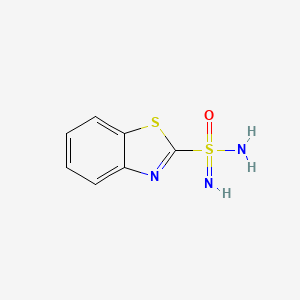
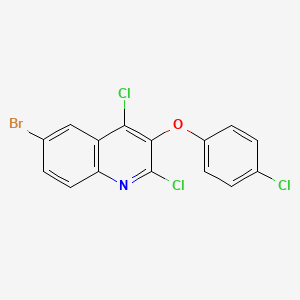
![Cyclohexanone, 4-[4-(dimethylamino)phenyl]-](/img/structure/B13980018.png)
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
